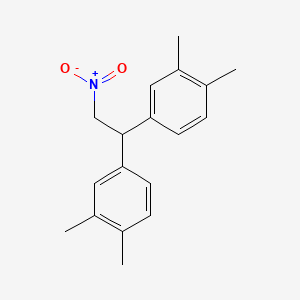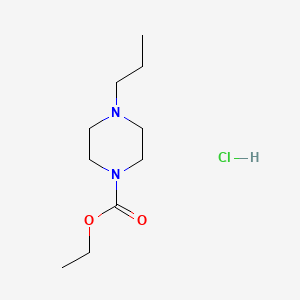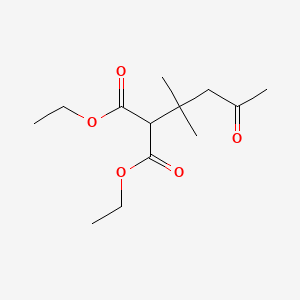![molecular formula C6H13N3O B14506600 (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine typically involves the reaction between butan-2-one and hydroxylamine (NH2OH). . The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include nitroso compounds, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may have applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. Specific pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oximes and imines, such as:
- Butan-2-one oxime
- Acetone oxime
- Cyclohexanone oxime
Uniqueness
What sets (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O/c1-5(6(2)9-10)8-4-3-7/h10H,3-4,7H2,1-2H3/b8-5?,9-6+ |
Clave InChI |
RFWWFFGESZOOBF-QTQRZSEBSA-N |
SMILES isomérico |
CC(=NCCN)/C(=N/O)/C |
SMILES canónico |
CC(=NCCN)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


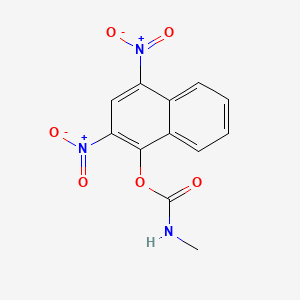
acetate](/img/structure/B14506523.png)
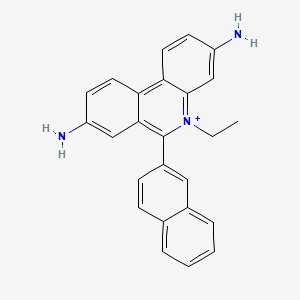
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
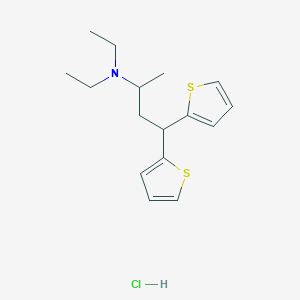
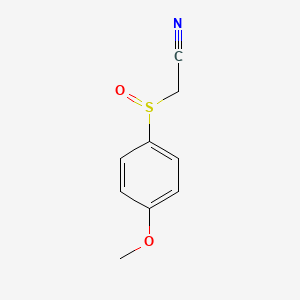
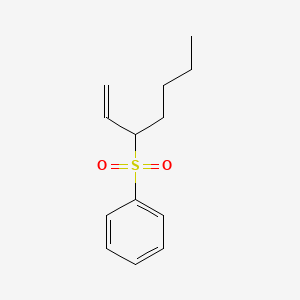
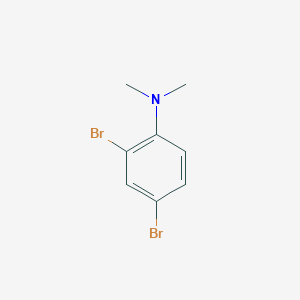
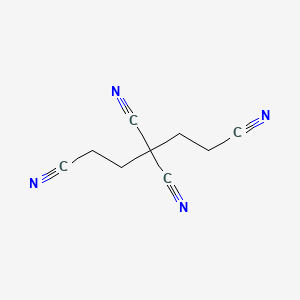
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
